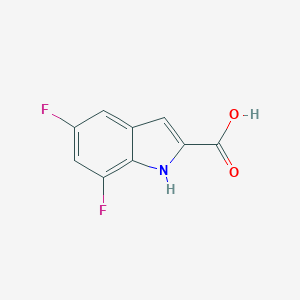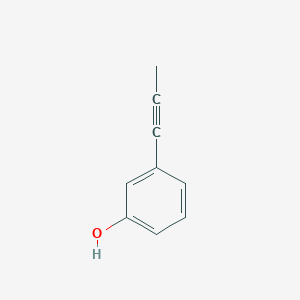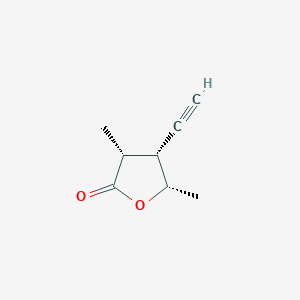
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one, also known as Edoxaban, is an anticoagulant drug that has been approved for clinical use in several countries. It belongs to the class of drugs known as direct oral anticoagulants (DOACs) and is used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism.
Mechanism of Action
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one is a selective inhibitor of factor Xa, which is an essential component of the coagulation cascade. It binds to factor Xa and prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Biochemical and Physiological Effects:
This compound has a half-life of approximately 10-14 hours and is metabolized by the liver. It has a bioavailability of approximately 62% and is primarily eliminated through the feces. This compound has been shown to have a predictable pharmacokinetic profile and does not require routine monitoring.
Advantages and Limitations for Lab Experiments
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has several advantages over traditional anticoagulants such as warfarin, including its predictable pharmacokinetic profile, lower risk of major bleeding, and lack of routine monitoring. However, it is important to note that edoxaban has not been extensively studied in certain patient populations, such as those with severe renal impairment or those on dialysis.
Future Directions
There are several areas of future research for edoxaban, including the evaluation of its efficacy and safety in patient populations that have not been extensively studied, such as those with severe renal impairment or those on dialysis. Additionally, there is a need for further research on the optimal dosing of edoxaban in certain patient populations, as well as the potential for drug interactions with other medications. Finally, there is a need for long-term studies to evaluate the safety and efficacy of edoxaban over extended periods of time.
Synthesis Methods
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one is synthesized through a multi-step process that involves the use of several chemical reagents. The synthesis begins with the reaction of 2,3-dihydroxy-4,6-dimethylpyridine with ethyl chloroacetate to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with ethynylmagnesium bromide to form this compound.
Scientific Research Applications
(3R,4R,5S)-4-Ethynyl-3,5-dimethyloxolan-2-one has been extensively studied in preclinical and clinical trials for its efficacy and safety in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism. It has been shown to be non-inferior to warfarin in reducing the risk of stroke and systemic embolism, and has a lower risk of major bleeding.
properties
CAS RN |
162612-26-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(3R,4R,5S)-4-ethynyl-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H10O2/c1-4-7-5(2)8(9)10-6(7)3/h1,5-7H,2-3H3/t5-,6+,7+/m1/s1 |
InChI Key |
PPIVDUXQFCZCLI-VQVTYTSYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](OC1=O)C)C#C |
SMILES |
CC1C(C(OC1=O)C)C#C |
Canonical SMILES |
CC1C(C(OC1=O)C)C#C |
synonyms |
2(3H)-Furanone, 4-ethynyldihydro-3,5-dimethyl-, [3R-(3alpha,4alpha,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



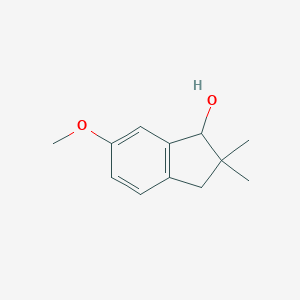
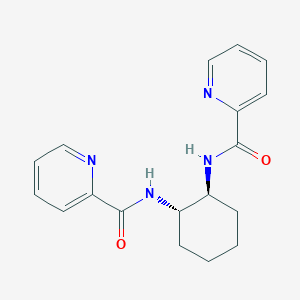


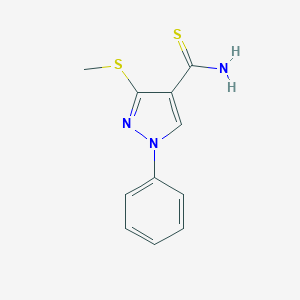
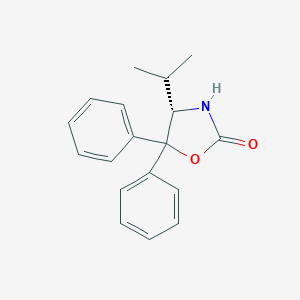

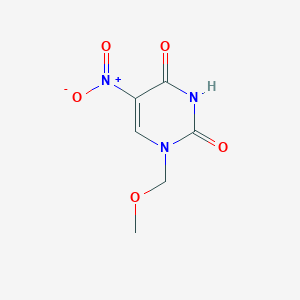
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)

